1-(4-Phenylphenyl)ethylurea is an organic compound classified under the urea derivatives. This compound features a unique structure that includes a phenyl group attached to another phenyl group, making it part of the broader category of substituted ureas. The compound is of interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science.
1-(4-Phenylphenyl)ethylurea can be synthesized from readily available starting materials, such as phenylacetic acid derivatives and isocyanates. It belongs to the class of ureas, which are characterized by the presence of a carbonyl group (C=O) bonded to two nitrogen atoms (N) from amines. Ureas are known for their diverse biological activities and applications in drug design.
The synthesis of 1-(4-Phenylphenyl)ethylurea typically involves the nucleophilic addition of an amine to an isocyanate. A common synthetic route includes the following steps:
This method is advantageous due to its simplicity and scalability, allowing for the production of 1-(4-Phenylphenyl)ethylurea in moderate to high yields .
1-(4-Phenylphenyl)ethylurea has a molecular formula of and a molecular weight of approximately 244.30 g/mol. The structure can be represented as follows:
The compound features two phenyl rings connected by an ethyl chain and a urea functional group. The arrangement allows for potential interactions with biological targets, making it relevant for pharmacological studies.
1-(4-Phenylphenyl)ethylurea can undergo several chemical reactions:
These reactions are significant in modifying the compound's properties for enhanced biological activity or material characteristics .
The mechanism of action for 1-(4-Phenylphenyl)ethylurea primarily involves its interaction with biological receptors or enzymes. For example, studies have indicated that similar compounds can act as allosteric modulators at cannabinoid receptors, influencing signaling pathways without directly activating these receptors .
The proposed mechanism may involve:
These properties are crucial for determining the compound's behavior in various applications .
1-(4-Phenylphenyl)ethylurea has several potential applications in scientific research:
1-(4-Phenylphenyl)ethylurea represents a structurally distinct class of urea-based small molecules investigated for their allosteric modulation of the cannabinoid CB1 receptor (CB1R). Unlike orthosteric ligands that bind the endogenous cannabinoid site, this compound exemplifies negative allosteric modulators (NAMs) designed to attenuate CB1R signaling with potential advantages in subtype selectivity and preservation of spatial-temporal signaling patterns [5]. Its core urea scaffold linked to a biphenyl-ethyl moiety is characteristic of efforts to develop drug-like molecules with improved brain penetrance and metabolic stability for central nervous system (CNS) targets [2]. Research focuses on its application in substance use disorders—particularly cocaine addiction—where CB1R hyperactivation contributes to reward pathway dysregulation and relapse behaviors [2] [4].
Urea-based CB1R NAMs feature a central carbonyl group flanked by nitrogen atoms connected to aromatic or aliphatic substituents. 1-(4-Phenylphenyl)ethylurea belongs to the 1-(phenethyl)urea chemotype, where:
Table 1: Structural Features of Key Urea-Based CB1R NAMs
Compound | Core Structure | Key Substituent | Affinity (CB1 Ki or IC50) |
---|---|---|---|
Org27569 | Indole-2-carboxamide | 5-Chloro-3-ethyl | ~200 nM [5] |
PSNCBAM-1 | Diarylurea | 4-Chloro, 6-pyrrolidinyl | ~100 nM [5] |
RTICBM-189 (31) | Phenethylurea | 3-Chlorophenyl | ~10 nM [2] |
1-(4-Phenylphenyl)ethylurea | Biphenylethylurea | Unsubstituted biphenyl | Under investigation |
Nomenclature follows IUPAC rules:
CB1R is a Gi/o-coupled GPCR densely expressed in the mesocorticolimbic system, hippocampus, and cortex. Its activation by endocannabinoids (e.g., 2-AG, AEA) or exogenous agonists (e.g., THC) modulates:
In cocaine addiction, CB1R activation by 2-AG (released post-cocaine exposure) enhances dopamine neuron excitability in the ventral tegmental area (VTA), reinforcing drug-seeking behavior [4] [6]. NAMs like 1-(4-phenylphenyl)ethylurea offer a targeted approach:
Table 2: CB1R Signaling Pathways Modulated by NAMs
Signaling Pathway | Effect of Orthosteric Agonists | Effect of CB1R NAMs | Relevance to Cocaine Addiction |
---|---|---|---|
cAMP Accumulation | ↓ (Gi-mediated) | Attenuates agonist-induced ↓ | Modulates CREB-dependent gene expression |
ERK Phosphorylation | ↑ | Suppresses agonist-induced ↑ | Alters synaptic plasticity |
GABA Release (Presynaptic) | ↓ | Restores GABAergic inhibition | Reduces dopamine neuron firing |
β-Arrestin Recruitment | ↑ (Desensitization) | Variable modulation | Impacts receptor internalization |
The evolution of CB1R NAMs progressed through three generations:1. First-Generation (Diarylureas/Indoles):- Org27569 (indole-2-carboxamide) and PSNCBAM-1 (diarylurea) were seminal discoveries [5].- Demonstrated paradoxical pharmacology: reduced agonist efficacy while increasing binding affinity ("PAM-antagonist" profile) [5].- Limited by poor brain penetrance and off-target activity (e.g., Org27569 activates ERK independently).
Preclinical studies highlight CB1R NAMs as relapse-prevention therapeutics:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3